N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide is a synthetic organic compound that features both an imidazole ring and a naphthyridine ring. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide typically involves the formation of the imidazole and naphthyridine rings followed by their coupling. One common method includes the cyclization of amido-nitriles to form the imidazole ring, which is then coupled with a naphthyridine derivative under mild reaction conditions . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-4-acetaldehyde.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole-4-acetaldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the naphthyridine ring can intercalate into DNA, affecting gene expression . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and naphthyridine derivatives such as:
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide is unique due to its combined imidazole and naphthyridine structure, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1,6-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(17-6-3-11-8-16-9-18-11)13-2-1-10-7-15-5-4-12(10)19-13/h1-2,4-5,7-9H,3,6H2,(H,16,18)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLHMALRIHXNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C(=O)NCCC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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